molecular formula C9H13BrClNO B2941575 4-(3-Aminopropyl)-2-bromophenol;hydrochloride CAS No. 2470436-82-7

4-(3-Aminopropyl)-2-bromophenol;hydrochloride

Cat. No. B2941575
CAS RN: 2470436-82-7
M. Wt: 266.56
InChI Key: VTZJEFACDYMIPA-UHFFFAOYSA-N
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Description

The compound “4-(3-Aminopropyl)-2-bromophenol;hydrochloride” is a derivative of 3-Aminopropyltriethoxysilane (APTES) or similar compounds . APTES is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .


Synthesis Analysis

The synthesis of similar compounds often involves the use of palladium (Pd) catalysis . The reaction conditions, such as the silane to cellulose ratio and solvent type, can significantly influence the yield of the product .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, APTES can be used for covalent attaching of organic films to metal oxides such as silica and titania . It can also be used in the synthesis of gold nanoparticles anchored on silica substrate .

Scientific Research Applications

Environmental and Biological Impacts of Bromophenols

Bromophenols, including compounds like 4-(3-Aminopropyl)-2-bromophenol hydrochloride, have been extensively studied for their environmental fate and biological activities. Transformation of Bromophenols by Aqueous Chlorination research indicates that bromophenols undergo significant transformation in aquatic environments, particularly during the chlorination process. This process is relevant to understanding the environmental fate of such compounds in water treatment and natural aquatic systems. The study reveals the reactivity of bromophenols with active chlorine across a range of pH levels, highlighting the complex dynamics of halogenated compounds in water treatment scenarios (Xiang et al., 2020).

Anticancer Activities of Bromophenol Derivatives

A novel study on A Novel Bromophenol Derivative BOS-102 showed significant anticancer activities on human lung cancer cell lines, indicating the potential of bromophenol derivatives in pharmaceutical applications. The compound exhibited capabilities to block cell proliferation and induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways such as PI3K/Akt and MAPK. This suggests that certain bromophenol derivatives might offer therapeutic value against specific types of cancer (Guo et al., 2018).

Antioxidant Properties of Bromophenols

Research into the Cellular Antioxidant Effect of Bromophenols from Red Algae demonstrates that natural bromophenols possess potent antioxidant activities. This study emphasizes the potential health benefits of these compounds, which could serve as natural antioxidants to mitigate oxidative stress, a factor involved in various chronic diseases. The antioxidant activities of these bromophenols were found to be stronger or comparable to known antioxidants like BHT and ascorbic acid, showcasing their potential as dietary supplements or in food preservation (Olsen et al., 2013).

Synthesis and Application in Coordination Chemistry

The synthesis of complex aminophenol derivatives, including those similar to 4-(3-Aminopropyl)-2-bromophenol hydrochloride, has been explored for their applications in coordination chemistry. These compounds serve as ligands for transition metals, offering potential uses in catalysis, materials science, and as probes in biochemical research. The development of novel synthetic routes for these ligands facilitates the exploration of their chemical properties and applications in various fields of science and technology (Olesiejuk et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, N-(3-Aminopropyl)imidazole, suggests that it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future research directions could involve the synthesis of novel compounds using “4-(3-Aminopropyl)-2-bromophenol;hydrochloride” as a starting material. For instance, the synthesis of polyazamacrocyclic compounds comprising structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups .

properties

IUPAC Name

4-(3-aminopropyl)-2-bromophenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c10-8-6-7(2-1-5-11)3-4-9(8)12;/h3-4,6,12H,1-2,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZJEFACDYMIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCN)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopropyl)-2-bromophenol;hydrochloride

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